
Propyl 2-propylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-propylhexanoate is an organic compound classified as an ester. Esters are typically formed by the reaction of an alcohol with a carboxylic acid. This compound is known for its distinct chemical structure and properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 2-propylhexanoate is synthesized through an esterification reaction. This involves the condensation of propanol with 2-propylhexanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently. The hydroxyl group from the propanol reacts with the carboxyl group from the 2-propylhexanoic acid, resulting in the formation of water and the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and distillation units are often employed to separate the ester from the reaction mixture and purify it.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-propylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into propanol and 2-propylhexanoic acid in the presence of a dilute acid or base and heat.
Oxidation: While esters are generally resistant to oxidation, under specific conditions, they can be oxidized to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanol and 2-propylhexanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
Propyl 2-propylhexanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of propyl 2-propylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can participate in hydrolysis reactions, releasing its constituent alcohol and acid. These reactions can influence various biochemical pathways and processes, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Propyl 2-propylhexanoate can be compared with other esters such as:
- Methyl octanoate
- Ethyl heptanoate
- Butyl pentanoate
These compounds share similar chemical structures and properties but differ in their specific alcohol and acid components. The uniqueness of this compound lies in its specific combination of propanol and 2-propylhexanoic acid, which imparts distinct physical and chemical properties .
Propriétés
Formule moléculaire |
C12H24O2 |
|---|---|
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
propyl 2-propylhexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(8-5-2)12(13)14-10-6-3/h11H,4-10H2,1-3H3 |
Clé InChI |
NTCHIPBIKTVTRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)C(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


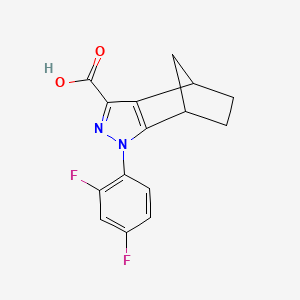
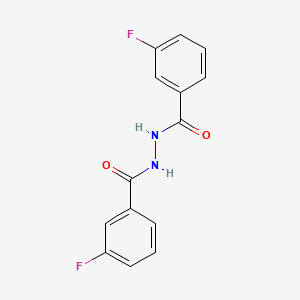


![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)

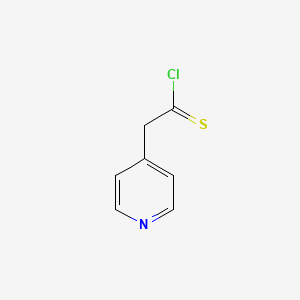

![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)
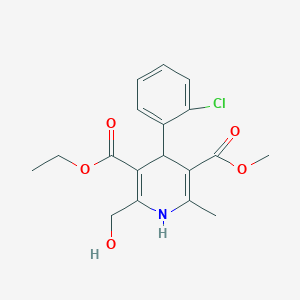
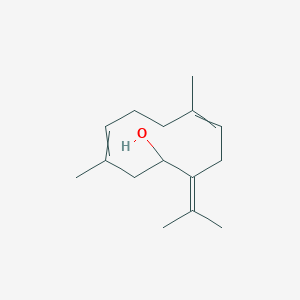
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
